![molecular formula C10H11N3O2 B13102651 Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate
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Overview
Description
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core This structure is known for its diverse pharmacological activities and is a significant scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to form ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to yield the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. These methods would typically employ batch or continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it might inhibit kinases or other signaling molecules, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and have comparable biological activities.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also share a similar core structure and are used in medicinal chemistry.
Uniqueness
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is unique due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Biological Activity
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the compound's synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrazine derivatives with ethyl acetate under appropriate conditions. The imidazo[1,2-a]pyrazine scaffold is known for its versatility in producing bioactive compounds.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant anticancer activities. For example, a study demonstrated that derivatives with specific substitutions at the C-6 and C-8 positions showed potent antiproliferative effects against various cancer cell lines through mechanisms such as kinase inhibition and anti-angiogenic properties .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea | NSCLC-N6-L16 | Not specified | Reactivation of TP53 |
This compound | MCF7 (Breast Cancer) | TBD | CDK9 inhibition |
3c | HCT116 (Colorectal Cancer) | 6.66 | CDK9 inhibition |
Mechanistic Insights
The biological activity of this compound has been linked to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Compounds derived from imidazo[1,2-a]pyrazine have shown IC50 values as low as 0.16 µM against CDK9 . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of imidazo[1,2-a]pyrazine derivatives:
- Study on CDK9 Inhibitors : A series of imidazo[1,2-a]pyrazines were synthesized and evaluated for their cytotoxicity against breast and colorectal cancer cell lines. The results indicated a strong correlation between CDK9 inhibitory activity and cytotoxicity .
- Aurora Kinase Inhibition : Another study highlighted the dual inhibition of Aurora-A and FLT3 kinases by certain imidazo derivatives, suggesting a broader therapeutic potential in treating various cancers .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyrazin-2-ylacetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)5-8-7-13-4-3-11-6-9(13)12-8/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
PKOVHOUVJMLSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CN=CC2=N1 |
Origin of Product |
United States |
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